molecular formula C17H17BrN2O3S B4179311 (2-BROMOPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(2-BROMOPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4179311
M. Wt: 409.3 g/mol
InChI Key: DPWQAIBGAKFQLD-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C17H17BrN2O3S. This compound is characterized by the presence of a bromobenzoyl group and a phenylsulfonyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMOPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 1-(2-bromobenzoyl)piperazine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzoyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-Bromobenzoyl)-4-(phenylsulfonyl)piperazine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-BROMOPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenylsulfonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Bromobenzoyl)piperazine: Lacks the phenylsulfonyl group, making it less hydrophobic and potentially less potent in biological applications.

    4-(Phenylsulfonyl)piperazine: Lacks the bromobenzoyl group, reducing its ability to form covalent bonds with proteins.

Uniqueness: 1-(2-Bromobenzoyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both bromobenzoyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWQAIBGAKFQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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